4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine and pyrrolidinone derivatives involves complex organic reactions. For instance, methyl 4-aminopyrrole-2-carboxylates have been synthesized via a relay catalytic cascade reaction, involving 5-methoxyisoxazoles with pyridinium ylides, using a FeCl2/Et3N binary catalytic system. This method demonstrates the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, showing the intricacies of synthesizing complex molecules like the one (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Molecular Structure Analysis
Investigations into the molecular structure of pyrimidine derivatives reveal detailed insights into hydrogen bonding and molecular interactions. For example, studies on various substituted pyrimidines demonstrate how molecules are linked by N-H...N hydrogen bonds, forming chains or dimers, which significantly influence the molecular architecture and potentially the reactivity and properties of the compound under study (Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and pyrrolidinone frameworks often include cyclization and nucleophilic substitution, indicating the reactivity of these compounds. The synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, for instance, involves intramolecular cyclization under the influence of sodium methoxide, illustrating the chemical reactivity of pyrimidine derivatives relevant to our compound of interest (Verves, Kucher, Muzychka, & Smolii, 2013).
Physical Properties Analysis
The study of physical properties, such as crystalline structure, can be exemplified by research on related pyrimidine derivatives. These studies often employ X-ray crystallography to elucidate the precise geometric arrangements of atoms within a molecule, which in turn affects its physical properties. Such detailed structural analysis is crucial for understanding the physical characteristics of complex organic compounds (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are closely tied to the molecular structure. For example, the synthesis and analysis of novel pyrrolidinone derivatives offer insights into ring-opening and closure reactions, which are fundamental to understanding the chemical behavior of such compounds. These reactions not only demonstrate the synthetic versatility of pyrrolidinones and pyrimidines but also their potential reactivity patterns, which could be relevant for compounds like 4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one (Halim & Ibrahim, 2022).
properties
IUPAC Name |
4-[[(6-cyclopropylpyrimidin-4-yl)amino]methyl]-1-(2-methoxyethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-21-5-4-19-9-11(6-15(19)20)8-16-14-7-13(12-2-3-12)17-10-18-14/h7,10-12H,2-6,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLCWNDZAWFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)CNC2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.